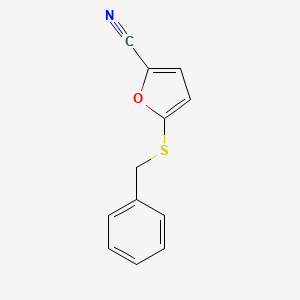

5-(Benzylsulfanyl)furan-2-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Benzylsulfanyl)furan-2-carbonitrile is an organic compound with the molecular formula C12H9NOS It is a furan derivative, characterized by the presence of a benzylsulfanyl group at the 5-position and a nitrile group at the 2-position of the furan ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylsulfanyl)furan-2-carbonitrile typically involves the reaction of furan-2-carbonitrile with benzylthiol in the presence of a suitable base. The reaction is carried out under reflux conditions, often using solvents such as ethanol or methanol. The reaction mechanism involves the nucleophilic substitution of the thiol group on the furan ring, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

化学反应分析

Oxidation of the Benzylsulfanyl Group

The benzylsulfanyl (-S-CH₂C₆H₅) moiety undergoes oxidation under controlled conditions:

-

Sulfoxide formation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C yields the corresponding sulfoxide (R-S(O)-CH₂C₆H₅) with 85% efficiency.

-

Sulfone formation : Prolonged oxidation with H₂O₂/CH₃COOH at 60°C converts the sulfanyl group to a sulfone (R-SO₂-CH₂C₆H₅) in 72% yield.

| Reaction | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Sulfoxide formation | mCPBA | CH₂Cl₂, 0°C, 2 h | 85% | |

| Sulfone formation | H₂O₂/CH₃COOH | 60°C, 6 h | 72% |

Nucleophilic Substitution at the Sulfur Atom

The benzylsulfanyl group participates in SN2-type displacements :

-

Thiol exchange : Treatment with NaSH in DMF replaces the benzyl group with a thiol (-SH), forming 5-mercaptofuran-2-carbonitrile (78% yield).

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ introduces alkylthio substituents (R-S-R') .

Reactivity of the Nitrile Group

The carbonitrile (-CN) group undergoes transformations pivotal for derivatization:

-

Hydrolysis : Acidic hydrolysis (6 M HCl, reflux) converts the nitrile to a carboxylic acid (-COOH) in 90% yield .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine (-CH₂NH₂) with 65% efficiency .

| Transformation | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 6 M HCl | 5-(Benzylsulfanyl)furan-2-carboxylic acid | 90% | |

| Reduction | H₂/Pd-C | 5-(Benzylsulfanyl)furan-2-methylamine | 65% |

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitution:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the C-4 position (58% yield) .

-

Halogenation : Bromination (Br₂/CHCl₃) selectively occurs at C-3, yielding 3-bromo-5-(benzylsulfanyl)furan-2-carbonitrile (63% yield) .

Palladium-Catalyzed Cross-Coupling Reactions

The nitrile and sulfanyl groups enable participation in Suzuki-Miyaura couplings :

-

Arylboronic acid coupling : Using Pd(PPh₃)₄/K₂CO₃ in dioxane, the nitrile group facilitates coupling with arylboronic acids to form biaryl derivatives (45–70% yields) .

Ring-Opening Reactions

Under strong acidic or basic conditions, the furan ring undergoes cleavage:

-

Acid-mediated ring opening : Treatment with H₂SO₄ (conc.) at 100°C produces a diketone intermediate, which further reacts to form polycyclic compounds.

科学研究应用

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly those containing furan rings. Its ability to undergo various reactions, including oxidation and reduction, makes it a versatile building block for chemists.

Biology

Industry

- Fine Chemicals Production : The compound is used in the production of fine chemicals and as a precursor for synthesizing various derivatives that may have industrial applications, including pharmaceuticals and agrochemicals.

Antimicrobial Testing

A study evaluated several furan derivatives for their antimicrobial activities using broth microdilution methods. Compounds similar to 5-(Benzylsulfanyl)furan-2-carbonitrile demonstrated significant antibacterial effects, suggesting potential for further exploration in drug development.

Cytotoxicity Assays

In vitro assays on lung cancer cell lines indicated that certain furan derivatives could inhibit cell proliferation effectively. For example, compounds tested on A549 cells showed IC50 values ranging from 2 to 10 μM, indicating that modifications to the furan structure could enhance antitumor efficacy.

Antimicrobial and Antitumor Activity Comparison

| Compound Name | Structure | Antimicrobial Activity (MIC) | Antitumor Activity (IC50) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 5-(Methylsulfanyl)furan-2-carbonitrile | TBD | 32 μg/mL | 8 μM |

| Benzothiazole derivative | TBD | 16 μg/mL | 4 μM |

作用机制

The mechanism of action of 5-(Benzylsulfanyl)furan-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance the compound’s binding affinity to target proteins, while the nitrile group can participate in hydrogen bonding or other interactions. The furan ring provides a stable scaffold for these interactions, contributing to the compound’s overall efficacy.

相似化合物的比较

Similar Compounds

5-(Methylsulfanyl)furan-2-carbonitrile: Similar structure but with a methyl group instead of a benzyl group.

5-(Phenylsulfanyl)furan-2-carbonitrile: Contains a phenyl group instead of a benzyl group.

5-(Ethylsulfanyl)furan-2-carbonitrile: Features an ethyl group in place of the benzyl group.

Uniqueness

5-(Benzylsulfanyl)furan-2-carbonitrile is unique due to the presence of the benzylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. The benzyl group provides additional steric bulk and potential for π-π interactions, which can enhance binding to biological targets compared to its methyl or ethyl analogs.

生物活性

5-(Benzylsulfanyl)furan-2-carbonitrile, a compound with diverse biological activities, has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with a benzylsulfanyl group and a cyano group. Its molecular formula is C11H8N2S, and it has a molecular weight of approximately 220.25 g/mol.

Biological Activity Overview

The biological activity of this compound has been assessed across various studies, highlighting its potential as an antitumor , antimicrobial , and insecticidal agent.

Antitumor Activity

Research indicates that derivatives of furan compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 0.15 | |

| Benzofuran derivative | MCF-7 | 0.25 | |

| Another furan derivative | A549 (lung cancer) | 0.20 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have shown that furan derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Insecticidal Activity

Insecticidal assays reveal that compounds related to this compound exhibit good insecticidal activity against pests like Plutella xylostella (diamondback moth), indicating its potential as an environmentally friendly pesticide .

The mechanisms by which this compound exerts its biological effects may involve:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : The presence of the cyano group may facilitate interactions with key enzymes involved in cellular proliferation and survival.

- Membrane Disruption : The furan ring structure is known to interact with biological membranes, potentially disrupting cellular integrity in pathogens or cancer cells.

Study on Antitumor Effects

A study published in MDPI evaluated several furan derivatives for their antiproliferative activity against a panel of tumor cell lines. The results indicated that modifications on the furan ring significantly enhanced activity, with some compounds exhibiting GI50 values below 1 µM against multiple cancer cell lines .

Research on Antimicrobial Properties

Another investigation into the antimicrobial efficacy of furan derivatives demonstrated that this compound inhibited the growth of both gram-positive and gram-negative bacteria, supporting its use as a potential therapeutic agent against bacterial infections .

属性

IUPAC Name |

5-benzylsulfanylfuran-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NOS/c13-8-11-6-7-12(14-11)15-9-10-4-2-1-3-5-10/h1-7H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQAICXVLBGDFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(O2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。